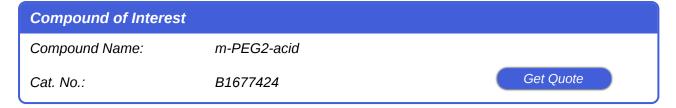


An In-depth Technical Guide to the Chemical Properties of m-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of methoxy(polyethylene glycol) acetic acid with two ethylene glycol units (**m-PEG2-acid**). This bifunctional molecule is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its defined structure, hydrophilicity, and reactive terminal groups. This document details its core physicochemical properties, reactivity, and provides standardized experimental protocols for its characterization and use.

Core Chemical and Physical Properties

m-PEG2-acid, systematically named 3-(2-methoxyethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative characterized by a terminal methoxy group and a terminal carboxylic acid group. The presence of the PEG backbone imparts hydrophilicity, which can enhance the aqueous solubility of molecules to which it is conjugated.

Quantitative Data Summary

A summary of the key quantitative properties of **m-PEG2-acid** is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C6H12O4	[1][2]
Molecular Weight	148.16 g/mol	[1]
CAS Number	149577-05-9	[1]
Purity	>96% to >98%	[1][3]
Predicted pKa	~4.28	[4]
Appearance	Liquid or solid powder	[5]
Solubility	Soluble in water, aqueous buffers (e.g., PBS), chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.	[5]
Storage (long-term)	-20°C	[3]

Reactivity and Functionalization

The primary site of reactivity on **m-PEG2-acid** is the terminal carboxylic acid. This functional group can readily participate in coupling reactions with primary amines to form stable amide bonds. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of **m-PEG2-acid** to proteins, peptides, and other amine-containing molecules.

The hydrophilic PEG spacer arm introduced by **m-PEG2-acid** can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.

A common method for activating the carboxylic acid for reaction with amines is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This intermediate then efficiently reacts with a primary amine to form a stable amide linkage.[1][6]



Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of **m-PEG2-acid**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid terminus can be determined experimentally via potentiometric titration.

Materials:

- m-PEG2-acid
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Reaction vessel

Protocol:

- Prepare a solution of m-PEG2-acid of a known concentration (e.g., 1 mM) in deionized water.
- Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
- Place the solution in the reaction vessel with a magnetic stir bar and immerse the calibrated pH electrode.
- If the starting pH is not acidic, adjust to approximately pH 2 with the 0.1 M HCl solution.



- Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL increments).
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches approximately 12.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve. This can be more accurately determined by finding the inflection point of the first derivative of the titration curve.[7]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **m-PEG2-acid** can be assessed using reverse-phase HPLC (RP-HPLC).

Instrumentation and Columns:

- HPLC system with a UV detector
- C18 or C4 analytical column (e.g., 250 mm x 4.6 mm)

Mobile Phase:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Protocol:

- Prepare a sample of m-PEG2-acid at a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.
- Set the column temperature (e.g., 40°C) and the flow rate (e.g., 1.0 mL/min).
- Equilibrate the column with the initial mobile phase composition.



- Inject the sample onto the column.
- Run a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
- The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.[8]

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of **m-PEG2-acid**.

Sample Preparation:

 Dissolve 10-50 mg of m-PEG2-acid in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]

¹H NMR Analysis:

- Acquire a ¹H NMR spectrum.
- The spectrum should show characteristic peaks for the methoxy protons (a singlet around 3.3 ppm), the ethylene glycol protons (a multiplet around 3.6 ppm), and the protons adjacent to the carboxylic acid.[10]
- Integration of the peaks can be used to confirm the ratio of the different proton environments, consistent with the m-PEG2-acid structure.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general procedure for conjugating **m-PEG2-acid** to a primary amine-containing molecule.

Materials:

m-PEG2-acid



- · Amine-containing molecule
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Protocol:

- Activation of m-PEG2-acid:
 - Dissolve m-PEG2-acid in the Activation Buffer.
 - Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS to the m-PEG2-acid solution.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Coupling to Amine:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Add the activated **m-PEG2-acid** solution to the amine-containing molecule solution.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
- Quenching the Reaction:
 - Add the Quenching Solution to deactivate any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:



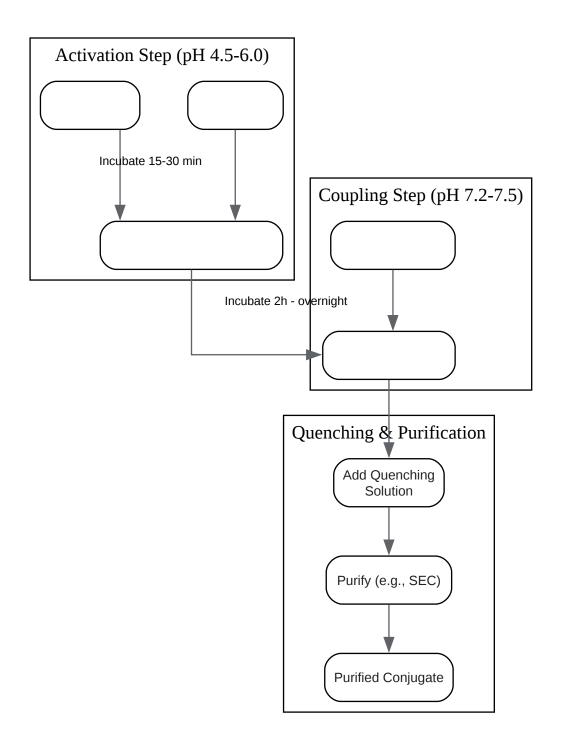
 Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.[11]

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the key steps in the EDC/NHS-mediated coupling of **m-PEG2-acid** to an amine-containing molecule.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of m-PEG2-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677424#what-are-the-chemical-properties-of-m-peg2-acid]

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